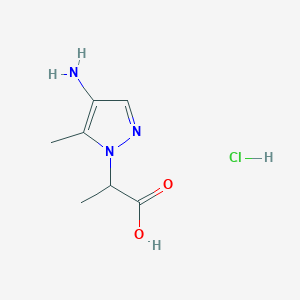
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
The compound “2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” belongs to the class of pyrazole derivatives . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Unfortunately, specific molecular structure details for “2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” are not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as MFCD25371097, have been recognized for their pharmacological effects, including potent antileishmanial and antimalarial activities. These compounds have been synthesized and evaluated for their efficacy against diseases like leishmaniasis and malaria, which affect millions worldwide. The in vitro antileishmanial and in vivo antimalarial activities of these derivatives have shown promising results, with some compounds displaying superior activity compared to standard drugs .
Molecular Docking Studies
The compound’s potential in molecular docking studies has been explored to justify its antipromastigote activity. Molecular simulations have indicated a desirable fitting pattern in the active site of target proteins, characterized by lower binding free energy. This suggests that MFCD25371097 could be a valuable pharmacophore in the development of new antileishmanial agents .
Pharmacological Scaffold
MFCD25371097 serves as a pharmacological scaffold for the synthesis and development of new drugs. Its nitrogen-based hetero-aromatic ring structure is a significant framework for creating promising drugs with various biological and pharmacological activities .
Antioxidant Properties
Research has indicated that pyrazole derivatives exhibit antioxidant properties . These compounds can counteract oxidative stress, which is linked to disease development. By mitigating the effects of reactive oxygen species (ROS), these antioxidants play a crucial role in preventing cellular damage .
Enzyme Inhibition
Pyrazole derivatives have been studied for their role in enzyme inhibition, particularly acetylcholinesterase (AchE) . AchE is essential for hydrolyzing acetylcholine in the nervous system, and its inhibition can lead to significant behavioral changes and movement impairments in organisms. Therefore, MFCD25371097 could be used to study the effects of AchE inhibition .
Antibacterial and Antifungal Activities
These compounds have also been reported to possess antibacterial and antifungal activities. Their effectiveness against various bacterial and fungal strains makes them valuable in the development of new treatments for infections caused by these microorganisms .
Anti-inflammatory and Antidepressant Effects
The anti-inflammatory and antidepressant effects of pyrazole derivatives are another area of interest. These properties make MFCD25371097 a potential candidate for the development of new therapies for inflammatory conditions and mood disorders .
Antitumor Activities
Lastly, the antitumor activities of pyrazole derivatives are noteworthy. Their ability to inhibit the growth of cancer cells suggests that MFCD25371097 could be explored as a therapeutic agent in cancer research .
Eigenschaften
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-4-6(8)3-9-10(4)5(2)7(11)12;/h3,5H,8H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSXARRGYWZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
CAS RN |
1431966-34-5 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-α,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




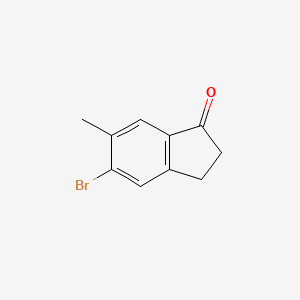
![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)
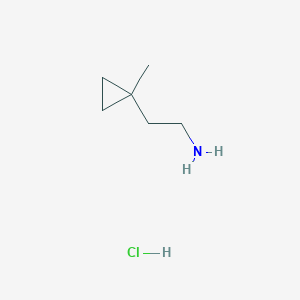
![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)
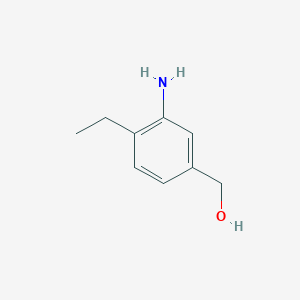
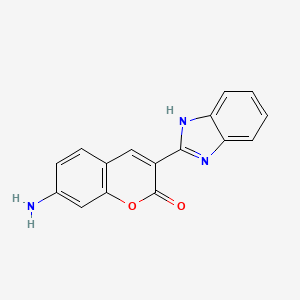
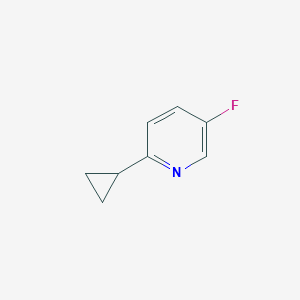
![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
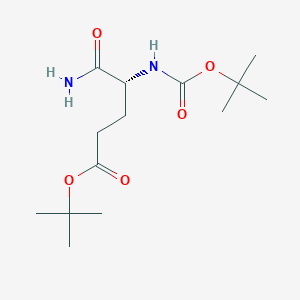
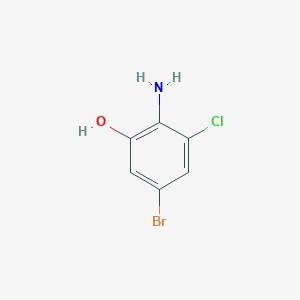
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)